4-amino-N-propyl-3-(p-tolyl)isothiazole-5-carboxamide
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Overview
Description
Scientific Research Applications
Multicomponent Reaction Applications
One significant area of application is in the development of multicomponent reactions (MCRs), where compounds similar to "4-amino-N-propyl-3-(p-tolyl)isothiazole-5-carboxamide" serve as key components. For instance, the Passerini and Ugi reactions, prominent isocyanide-based multicomponent reactions, leverage similar structures to synthesize heterocycles and macrocycles, contributing to advances in synthetic organic chemistry. These reactions are pivotal for constructing complex molecules with high efficiency and have wide applicability in drug discovery and material science (Wang, De‐Xian Wang, Mei-Xiang Wang, & Jieping Zhu, 2018).
Catalytic Activity
Compounds structurally related to "4-amino-N-propyl-3-(p-tolyl)isothiazole-5-carboxamide" have been explored for their potential in catalytic applications. For example, functionally substituted isoxazoles and isothiazoles, which share similar structural features, have been synthesized and their palladium(II) complexes evaluated for catalytic activity, particularly in the Suzuki reaction, an essential tool in the formation of carbon-carbon bonds. This research underscores the potential of such compounds in catalyzing chemical reactions, which is crucial for the development of new pharmaceuticals and materials (Bumagin, Zelenkovskii, Kletskov, Petkevich, Dikusar, & Potkin, 2016).
Biological Activities
Moreover, derivatives of "4-amino-N-propyl-3-(p-tolyl)isothiazole-5-carboxamide" and related structures have been synthesized and evaluated for their biological activities, including antimicrobial, antifungal, and antiviral effects. This line of research is vital for discovering new therapeutic agents against a variety of diseases. For instance, novel pyrazolopyrimidines derivatives have shown promise as anticancer and anti-5-lipoxygenase agents, highlighting the potential of such compounds in medical research and drug development (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).
Safety and Hazards
The safety and hazards associated with 4-amino-N-propyl-3-(p-tolyl)isothiazole-5-carboxamide are not specified in the search results. As a research chemical, it is not intended for human or veterinary use.
Future Directions
properties
IUPAC Name |
4-amino-3-(4-methylphenyl)-N-propyl-1,2-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS/c1-3-8-16-14(18)13-11(15)12(17-19-13)10-6-4-9(2)5-7-10/h4-7H,3,8,15H2,1-2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDMNHSKYINVBMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(C(=NS1)C2=CC=C(C=C2)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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